tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Description
Synthesis Analysis
Tert-butyl 2- (hydroxymethyl)-1-oxa-7-azaspiro [3.5]nonane-7-carboxylate and related compounds are utilized in the synthesis of spirocyclic 3-oxotetrahydrofurans, serving as precursors for potential biologically active heterocyclic compounds.Molecular Structure Analysis
The molecular structure of this compound is unique and complex. It is a derivative of spirocyclic oxazolidinone, which contributes to its unique chemical structure. The InChI code for this compound is1S/C13H23NO3/c1-12(2,3)16-11(16)14-6-4-13(5-7-14)8-10(9-15)17-13/h10,15H,4-9H2,1-3H3
. Physical and Chemical Properties Analysis
The physical form of this compound is solid . Its molecular weight is 255.36 . The InChI code for this compound is1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3
.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves the reaction of tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate with formaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate", "formaldehyde", "base" ], "Reaction": [ "Add formaldehyde to a solution of tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate in a suitable solvent.", "Add a base to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for a suitable period of time.", "Quench the reaction by adding an acid to the mixture.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
2639408-51-6 |
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-13(10(14)8-15)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
XNUDDNCVYLKKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CO)CCOCC2 |
Purity |
95 |
Origin of Product |
United States |
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